N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Overview
Description
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.29 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 53.2 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications
Chemical Synthesis and Characterization
- Shimoga et al. (2018) successfully synthesized a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using polyphosphoric acid condensation, characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Corrosion Inhibition
- Yadav, Sarkar, and Purkait (2015) studied similar amino acid compounds as corrosion inhibitors for N80 steel in HCl solution, employing electrochemical techniques (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial Properties
- Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities (Visagaperumal et al., 2010).
Histamine Receptor Activity
- A study by Walczyński et al. (1999) on 2-substituted thiazol-4-ylethanamines revealed weak histaminergic H1-receptor activities for compounds with 2-phenyl substitution (Walczyński et al., 1999).
Anticancer Activity
- Mbugua et al. (2020) reported on palladium and platinum complexes based on Schiff base ligands, including derivatives related to the compound , demonstrating significant anticancer activity (Mbugua et al., 2020).
Dyeing Performance in Textiles
- Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, closely related to the compound , and assessed their dyeing performance on nylon fabric (Malik, Patel, Tailor, & Patel, 2018).
Potential as COVID-19 Drug Candidates
- Abu-Melha et al. (2022) synthesized a series of related compounds and performed molecular docking studies to evaluate their potential as therapeutic agents for COVID-19 (Abu-Melha et al., 2022).
Mechanism of Action
Target of Action
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXAOUDHZOHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649884 | |
Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921101-66-8 | |
Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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